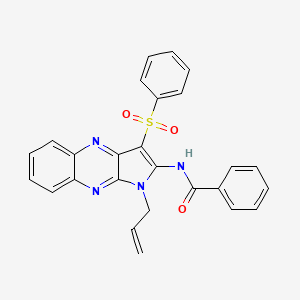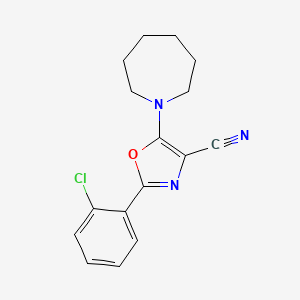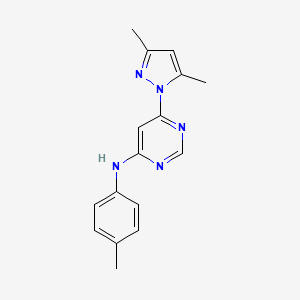
N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that quinoxaline derivatives, which this compound is a part of, have been studied for their antiproliferative activities . This suggests that the compound may target cellular processes involved in cell proliferation.
Mode of Action
Based on the antiproliferative activities of similar quinoxaline derivatives , it can be hypothesized that this compound may interact with its targets to inhibit cell proliferation
Biochemical Pathways
Given the potential antiproliferative activity of this compound , it may affect pathways related to cell cycle regulation and apoptosis
Result of Action
Based on the antiproliferative activities of similar quinoxaline derivatives , it can be hypothesized that this compound may lead to the inhibition of cell proliferation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo various functional group transformations to introduce the allyl, phenylsulfonyl, and benzamide groups.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can modify the quinoxaline core or the benzamide moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrroloquinoxaline derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group may have similar chemical reactivity and applications.
Benzamide derivatives: Benzamide-containing compounds are often explored for their therapeutic potential.
Uniqueness
N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c1-2-17-30-24-22(27-20-15-9-10-16-21(20)28-24)23(34(32,33)19-13-7-4-8-14-19)25(30)29-26(31)18-11-5-3-6-12-18/h2-16H,1,17H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSIWNAPVXGOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5736347.png)
![N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5736353.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
![4-METHYL-3-NITRO-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B5736369.png)
![N-[(3-chlorophenyl)methyl]-3-methoxy-N-prop-2-enylbenzamide](/img/structure/B5736383.png)

![4-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5736386.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)

![11-Phenylnaphtho[1,2-f]isoindole-8,10-dione](/img/structure/B5736405.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5736434.png)
![2-(4-bromophenyl)-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5736446.png)
